4-Hydroxyantipyrine-D3 is a deuterated derivative of 4-Hydroxyantipyrine, which is a significant metabolite of the analgesic and antipyretic agent antipyrine. This compound is primarily utilized in pharmacokinetic studies due to its labeled nature, allowing researchers to trace its metabolic pathways and interactions in biological systems.
4-Hydroxyantipyrine-D3 is classified as an organic compound and falls under the category of phenylpyrazoles. It is recognized for its role in drug metabolism studies, particularly in understanding the pharmacodynamics of antipyrine and its derivatives. The compound's chemical identifiers include:
The synthesis of 4-Hydroxyantipyrine-D3 typically involves the deuteration of 4-Hydroxyantipyrine. This process can be achieved through various methods, including:
The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 4-Hydroxyantipyrine-D3 can be represented as follows:
The molecular data includes:
CC(C(=O)N(C)C1=CC=C(C(=O)O)C=C1)C(=O)N(C)C1=CC=C(C(=O)O)C=C1
LJCWONGJFPCTTL-SSDOTTSWSA-N
4-Hydroxyantipyrine-D3 participates in various chemical reactions typical for phenylpyrazole derivatives. Key reactions include:
These reactions are essential for understanding the metabolism of antipyrine and its derivatives.
The mechanism of action of 4-Hydroxyantipyrine-D3 is closely related to that of antipyrine, primarily involving:
This inhibition results in an increased pain threshold and reduced fever through central nervous system modulation.
Relevant data indicates that these properties influence its behavior in biological systems and its application in pharmacokinetic studies.
4-Hydroxyantipyrine-D3 is primarily utilized in scientific research for:
This compound serves as a valuable tool for researchers aiming to elucidate drug metabolism pathways and interactions within pharmacological contexts.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7